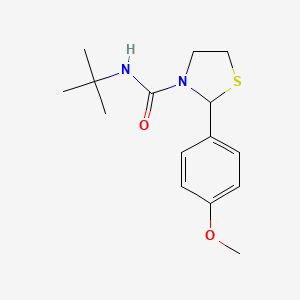
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide, also known as BM 17.0744, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the thiazolidinedione class of drugs and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity, glucose uptake, and lipid metabolism.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipose tissue, liver, and skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide in lab experiments is its high potency and specificity. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the long-term effects of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide on human health.
Conclusion
In conclusion, N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the product. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the activation of PPARγ. N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has several advantages for lab experiments, but also has limitations such as limited solubility in water. There are several future directions for the study of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide, which include investigating its potential use in treating neurodegenerative diseases and exploring its potential use in combination with other drugs for the treatment of cancer and diabetes.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide involves the reaction of tert-butylamine, 4-methoxybenzaldehyde, and thioamide in the presence of a catalyst. The product is then purified using column chromatography to obtain a white crystalline powder. This method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)16-14(18)17-9-10-20-13(17)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWOZGBESVIOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCSC1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)

![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
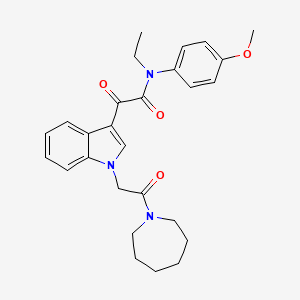
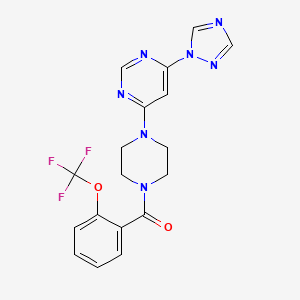
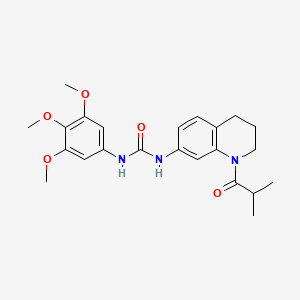
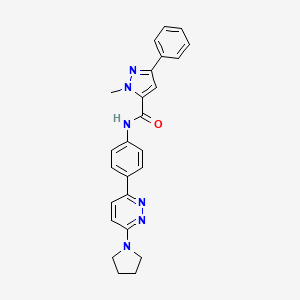

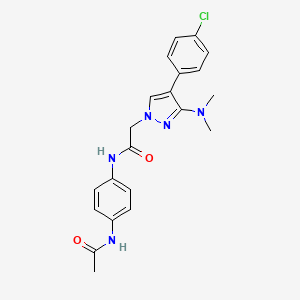
![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2387141.png)
